(4-chlorophenyl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone
Description
Properties
IUPAC Name |
(4-chlorophenyl)-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2OS/c1-16-11-13-6-7-14(11)10(15)8-2-4-9(12)5-3-8/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMAZKGNLFMFYJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NCCN1C(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole derivatives, have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects.
Mode of Action
It’s worth noting that thiazole derivatives, which share a similar structure, are known to interact with various biological targets to exert their effects. For instance, some thiazole derivatives have demonstrated potent cytotoxic effects on human tumor cell lines.
Biological Activity
The compound (4-chlorophenyl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone , also known by its CAS number 27450-24-4 , belongs to a class of imidazole derivatives that have garnered attention for their potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H14ClN2OS
- Molecular Weight : 274.77 g/mol
- IUPAC Name : 1-(4-chlorophenyl)-2-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)ethanone
Biological Activity Overview
The biological activity of (4-chlorophenyl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone has been evaluated in various contexts, particularly in cancer research and as an antimicrobial agent.
Anticancer Activity
Recent studies have indicated that compounds with imidazole structures exhibit significant anticancer properties. For example:
- Inhibition of Cancer Cell Proliferation : The compound has shown the ability to inhibit the growth of various cancer cell lines, including colorectal cancer cells (SW480 and HCT116). The IC50 values for these cells were reported at 2 μM and 0.12 μM respectively, indicating potent activity compared to standard chemotherapeutics like 5-FU .
- Mechanism of Action : The compound appears to target the Wnt/β-catenin signaling pathway, a crucial pathway in many cancers. By inhibiting this pathway, it reduces the expression of proliferation markers such as Ki67 and affects the expression of genes associated with cancer progression .
- Case Study Example : In a xenograft model using HCT116 cells implanted in BALB/C nu/nu mice, treatment with the compound resulted in a significant reduction in tumor growth and altered gene expression profiles related to cell proliferation and apoptosis .
Antimicrobial Activity
The imidazole derivatives are also recognized for their antimicrobial properties:
- Broad-Spectrum Activity : Preliminary screening suggests that (4-chlorophenyl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone exhibits activity against a range of bacteria and fungi. This makes it a candidate for further development as an antimicrobial agent .
Research Findings
A summary of key research findings related to the biological activity of this compound is presented in the table below:
| Study | Focus | Key Findings |
|---|---|---|
| Study A | Anticancer | Inhibited SW480 and HCT116 cell proliferation with IC50 values of 2 μM and 0.12 μM respectively. |
| Study B | Mechanism | Disrupted Wnt/β-catenin signaling pathway; reduced Ki67 expression in treated cells. |
| Study C | Antimicrobial | Showed effectiveness against various bacterial strains; potential for development as an antimicrobial agent. |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations in the Aryl and Imidazole Moieties
Key structural analogs differ in substituents on the aryl group or the imidazole ring, impacting physicochemical and biological properties:
Key Observations :
Pharmacological and Physicochemical Properties
Bioavailability Predictors
- Rotatable Bonds: The target compound has 4 rotatable bonds (methanone bridge, imidazole ring), within the ≤10 threshold for good oral bioavailability.
- Polar Surface Area (PSA) : Estimated PSA ≈ 70 Ų (Cl, S, O, N contributors), below the 140 Ų cutoff, suggesting favorable absorption .
Antiproliferative Activity
Compounds like piperidin-1-yl(cis-2,4,5-tris(4-methoxyphenyl)-4,5-dihydro-1H-imidazol-1-yl)methanone () inhibit p53-MDM2 interactions (IC₅₀ ≈ 1–10 µM), suggesting the target compound may share similar mechanisms due to structural homology .
Analytical and Spectral Data
NMR and Melting Points
- Melting Point : Analogous chlorinated imidazoles (e.g., 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole) exhibit mp ≈ 120°C (isopropyl alcohol recrystallization) .
- ¹H-NMR : Expected signals include δ 2.51 (s, CH₃), 4.62 (s, CH₂), and aromatic protons at δ 7.45–7.76, consistent with and .
Preparation Methods
Synthetic Routes and Methodological Advances
Multi-Step Condensation via Iron-Catalyzed Cyclization
The patent CN102603646B outlines a five-step protocol starting with thioanisole 1 and acetyl chloride 2 (Table 1):
Step 1 : Formation of 4-methylthioacetophenone 3
- Reagents: Thioanisole (1.0 eq), acetyl chloride (1.1–2.0 eq), FeCl₃ (1.1–3.0 eq)
- Conditions: 0–20°C in dichloromethane, 10–20 h
- Yield: 68–72% after recrystallization (petroleum ether/ethyl acetate)
Step 2 : Synthesis of 1-(4-methylthiophenyl)-3-phenyl-1,3-diketone 4
- Reagents: 3 (1.0 eq), methyl benzoate (0.5–2.0 eq), NaH (2.0–4.0 eq)
- Solvent: Tetrahydrofuran, reflux, 6 h
- Yield: 65–70%
Step 4 : Cyclocondensation to Imidazole Core
- Reagents: 1-(4-methylthiophenyl)-2-phenyl-1,2-diketone 5 (1.0 eq), trifluoroacetaldehyde methyl hemiacetal 6 (1.1–2.0 eq), NH₄OAc (1.1–4.0 eq)
- Solvent: Ethanol, 80°C, 12 h
- Yield: 58–63%
Table 1: Comparative Yields Across Synthetic Steps
| Step | Reagents | Catalyst | Temperature | Yield (%) |
|---|---|---|---|---|
| 1 | Thioanisole, acetyl chloride | FeCl₃ | 0–20°C | 68–72 |
| 2 | 3 , methyl benzoate | NaH | Reflux | 65–70 |
| 4 | 5 , 6 , NH₄OAc | None | 80°C | 58–63 |
One-Pot S-Alkylation of Imidazole Precursors
A modified approach from PMC10145568 employs S-alkylation to introduce the methylthio group:
Procedure :
- Dissolve 3-(4-chlorophenyl)-4,5-dihydro-1H-imidazole 7 (1.0 mmol) in dimethylformamide (10 mL).
- Add methyl iodide (1.2 eq) and K₂CO₃ (2.0 eq).
- Stir at 25°C for 6 h.
- Quench with H₂O, extract with ethyl acetate, and purify via silica gel chromatography.
Reaction Optimization and Mechanistic Insights
Density Functional Theory (DFT) Analysis of Cyclization
PMC10815501 elucidates the energy profile for imidazole ring closure:
- Rate-limiting step : Intramolecular proton transfer (ΔG‡ = 28.8 kcal/mol) via eight-membered transition state TS3 (Figure 1).
- Oxidative cyclization : Requires O₂ insertion at S atom (Eₐ = 18.4 kcal/mol), forming disulfide bonds.
Figure 1: Energy Profile for Imidazole Formation (Adapted from)
Reactants (0 kcal/mol) → **TS3** (28.8) → Intermediate **I-5** (−12.4)
Analytical Characterization and Quality Control
Spectroscopic Data
Q & A
Basic: What are standard synthetic protocols for preparing (4-chlorophenyl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone?
Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the dihydroimidazole core. Key steps include:
- Condensation reactions : Reacting 4-chlorobenzaldehyde derivatives with thiourea or thioamide precursors under reflux conditions to form the imidazole ring .
- Functionalization : Introducing the methylthio group via alkylation or nucleophilic substitution. For example, using methyl iodide in the presence of a base to substitute a thiol intermediate .
- Purification : Column chromatography (e.g., hexane/ethyl acetate gradients) or recrystallization to isolate the final product .
Example : A 46% yield was achieved for a structurally similar imidazole derivative using biacetyl, p-fluorobenzaldehyde, and ammonium acetate under reflux, followed by dichloromethane extraction .
Basic: Which analytical techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and purity. For instance, aromatic protons in the 4-chlorophenyl group resonate at δ 7.3–7.5 ppm .
- X-ray Crystallography : Resolves stereochemistry and bond angles. Structural analogs (e.g., 2-(4-chlorophenyl)-4,5-diphenylimidazole) show dihedral angles of 15–25° between aromatic rings .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 319.05 for C₁₇H₁₄ClN₂OS) .
Advanced: How can structure-activity relationship (SAR) studies optimize biological activity?
Answer:
SAR studies focus on modifying substituents to enhance target binding:
- Methylthio group : Critical for hydrophobic interactions. Replacing it with bulkier groups (e.g., cyclopentyl) may alter activity .
- 4-Chlorophenyl moiety : Enhances electron-withdrawing effects; fluorophenyl analogs show reduced potency in some assays .
Example : A derivative with a bromophenyl group exhibited 30% lower enzyme inhibition compared to the chlorophenyl analog .
Advanced: What strategies improve reaction yields in multi-step syntheses?
Answer:
- Temperature control : Maintaining reflux (333–353 K) during cyclization prevents side reactions .
- Catalyst optimization : Using ammonium acetate as a catalyst in imidazole ring formation increases yields by 15–20% .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
Basic: How do researchers resolve contradictory data in synthetic pathways?
Answer:
- Reproducibility checks : Repeating reactions under standardized conditions (e.g., solvent, temperature).
- Intermediate characterization : Using TLC or HPLC to identify byproducts. For example, unreacted aldehyde precursors can skew NMR data .
- Cross-validation : Comparing spectral data with structurally confirmed analogs (e.g., X-ray data from Acta Crystallographica reports) .
Advanced: What methods elucidate interactions with biological targets?
Answer:
- Surface Plasmon Resonance (SPR) : Measures binding affinity (KD) in real-time.
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS).
- Molecular docking : Predicts binding poses using crystallographic data (e.g., imidazole derivatives targeting kinase domains) .
Basic: How is crystallographic data utilized in drug design?
Answer:
- Active site mapping : X-ray structures (e.g., 2-(4-chlorophenyl)imidazoles) reveal key hydrogen bonds between the imidazole nitrogen and Asp86 in target enzymes .
- Conformational analysis : Dihedral angles from crystallography guide rigid vs. flexible scaffold designs .
Advanced: What are challenges in purifying this compound, and how are they addressed?
Answer:
- Challenge : Co-elution of byproducts in column chromatography.
- Solutions :
- Gradient elution (e.g., 5–50% ethyl acetate in hexane) improves separation .
- Preparative HPLC with C18 columns for polar impurities .
Basic: What stability considerations are critical for storage?
Answer:
- Light sensitivity : Store in amber vials at 4°C to prevent photodegradation of the methylthio group .
- Moisture control : Use desiccants to avoid hydrolysis of the imidazole ring .
Advanced: How can computational modeling guide derivative design?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
